molecular formula C22H20O10 B1672135 Litmomycin CAS No. 19879-06-2

Litmomycin

Cat. No.: B1672135
CAS No.: 19879-06-2
M. Wt: 444.4 g/mol
InChI Key: QBQXQYSJPWXZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Litmomycin, identified as identical to Granaticin A , is a naphthoquinone-derived antibiotic produced by Streptomyces species. Discovered in the 1970s, it exhibits antitumor and antibacterial properties through mechanisms involving redox cycling and DNA intercalation. Its structure features a bicyclic quinone core with hydroxyl and methyl groups, enabling interaction with cellular macromolecules .

Properties

CAS No.

19879-06-2

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

3,17,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),3,6(14),16-tetraene-5,9,15-trione

InChI

InChI=1S/C22H20O10/c1-5-11-15(21-8(30-5)4-10(24)32-21)19(27)13-14(17(11)25)20(28)16-12(18(13)26)7-3-9(23)22(16,29)6(2)31-7/h5-9,21,23,26,28-29H,3-4H2,1-2H3

InChI Key

QBQXQYSJPWXZJL-UHFFFAOYSA-N

SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=C4C(=C2O)C(=O)C5=C(C4=O)C6CC(C5(C(O6)C)O)O)O

Isomeric SMILES

C[C@H]1C2=C([C@H]3[C@@H](O1)CC(=O)O3)C(=C4C(=C2O)C(=O)C5=C(C4=O)[C@H]6C[C@H]([C@]5([C@H](O6)C)O)O)O

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C5=C(C(=C4C2=O)O)C6(C(OC5CC6O)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Granaticin;  U 19728;  U-19728;  U19728;  NSC 77038;  NSC-77038;  NSC77038;  Antibiotic WR 141; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among Granaticins

Compound Producing Strain Key Structural Features Bioactivity Profile
This compound (Granaticin A) Streptomyces vietnamensis Bicyclic quinone, hydroxyl at C-8 Potent antitumor activity; moderate antibacterial
Granaticin B Streptomyces lateritius C-10 methyl substitution Reduced cytotoxicity; enhanced solubility
Granaticin C Streptomyces lateritius Epoxide moiety at C-7/C-8 Broader antimicrobial spectrum
Granaticin D Streptomyces lateritius Additional glycosylation at C-4 Improved pharmacokinetics; lower nephrotoxicity

Key Findings :

  • Mechanistic Divergence : While all granaticins intercalate DNA, this compound’s unmodified hydroxyl group enhances redox activity, leading to higher oxidative stress in cancer cells .
  • Clinical Potential: Granaticin D’s glycosylation improves bioavailability, making it a candidate for advanced preclinical trials, whereas this compound’s instability limits its utility .

Functional Comparison with Mitomycin C

Mitomycin C, another quinone-based antineoplastic agent, serves as a functional analog.

Table 2: this compound vs. Mitomycin C

Parameter This compound (Granaticin A) Mitomycin C
Chemical Class Naphthoquinone Aziridine-benzoquinone hybrid
Mechanism DNA intercalation; ROS generation DNA alkylation via aziridine ring
Production Streptomyces vietnamensis Streptomyces caespitosus
Clinical Use Experimental (pre-1980s) Approved for gastric, pancreatic cancers
Toxicity Moderate myelosuppression Severe bone marrow toxicity; hemolytic uremic syndrome
Resistance Rare (limited clinical exposure) Common (overexpression of DNA repair enzymes)

Critical Insights :

  • Efficacy : Mitomycin C’s alkylating mechanism provides broader cytotoxicity but with higher adverse effects, whereas this compound’s intercalation may offer targeted action with fewer off-target effects .
  • Research Gaps : this compound lacks modern clinical data, unlike Mitomycin C, which has well-documented pharmacokinetics and dosing protocols .

Emerging Analogs and Biosimilar Considerations

Recent efforts to develop biosimilars emphasize comparability in efficacy, safety, and quality . For example, Streptomyces vietnamensis strains engineered for enhanced Granaticin production could address this compound’s scalability challenges . However, dissimilar formulations require rigorous validation per regulatory guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Litmomycin
Reactant of Route 2
Litmomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.